molecular formula C6H5N5O2 B13109110 2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 22051-73-6

2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione

Katalognummer: B13109110
CAS-Nummer: 22051-73-6
Molekulargewicht: 179.14 g/mol
InChI-Schlüssel: MONINIZFVDTDCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that contains both pyrazine and pyridazine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is unique due to its specific combination of pyrazine and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

22051-73-6

Molekularformel

C6H5N5O2

Molekulargewicht

179.14 g/mol

IUPAC-Name

3-amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione

InChI

InChI=1S/C6H5N5O2/c7-2-1-8-3-4(9-2)6(13)11-10-5(3)12/h1H,(H2,7,9)(H,10,12)(H,11,13)

InChI-Schlüssel

MONINIZFVDTDCO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C2C(=N1)C(=O)NNC2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.